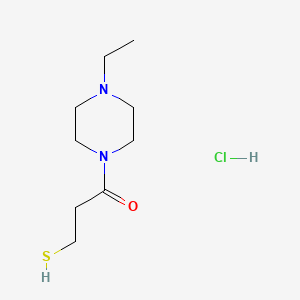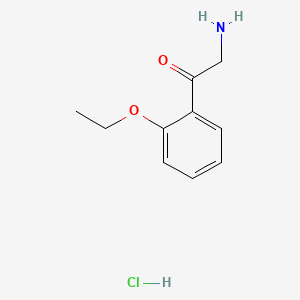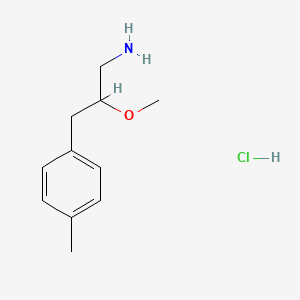
tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate, commonly referred to as t-butyl isoindole-2-carboxylate (TIIC), is an organic compound with a wide range of applications in the fields of synthetic organic chemistry, pharmaceuticals, and biochemistry. It is a versatile reagent that has been used in a variety of organic synthesis reactions, such as Diels-Alder reactions, Michael additions, and Mannich reactions. TIIC is also a useful tool for the synthesis of biologically active compounds and has found application in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate is not fully understood. However, it is believed that the reagent acts as a nucleophile and undergoes nucleophilic substitution reactions with a variety of electrophiles. This allows for the formation of a variety of compounds, such as amines, esters, and thiols.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have anti-cancer activity, as it has been shown to inhibit the growth of a variety of tumor cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate in laboratory experiments include its low cost, its availability in a variety of forms, and its high reactivity. The reagent is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. For example, the reagent is not soluble in water, so it must be dissolved in a solvent such as ethanol or dimethylformamide. In addition, this compound is a strong base, so it must be handled with care to avoid potential hazards.
Orientations Futures
The potential of tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate as a synthetic reagent is far from being fully explored. Possible future directions for research include the development of new synthetic methods using this compound, the synthesis of new biologically active compounds, and the study of the biochemical and physiological effects of this compound. In addition, this compound could be used in the synthesis of new materials for use in a variety of applications, such as drug delivery and sensing. Finally, this compound could be used to study the mechanism of action of a variety of enzymes and proteins.
Méthodes De Synthèse
Tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate is usually synthesized by the reaction of 1,3-dihydro-2H-isoindole-2-carboxylic acid with tert-butyl isocyanate in an aqueous medium. This reaction is typically carried out at room temperature and the product is obtained in good yields. The reaction is catalyzed by a base such as sodium hydroxide and can be carried out in the presence of a solvent such as ethanol or water.
Applications De Recherche Scientifique
Tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate has been used in a wide range of scientific research applications, such as the synthesis of biologically active compounds, the preparation of pharmaceuticals, and the study of biochemical and physiological processes. It has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of peptides, peptidomimetics, and small molecule inhibitors. In addition, this compound has been used in the synthesis of fluorescent probes and in the study of enzyme kinetics and protein-protein interactions.
Propriétés
IUPAC Name |
tert-butyl 3-imino-1H-isoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-9-6-4-5-7-10(9)11(15)14/h4-7,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQRONBGQJFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B6607728.png)
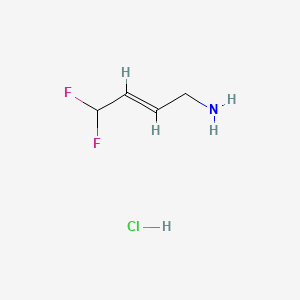
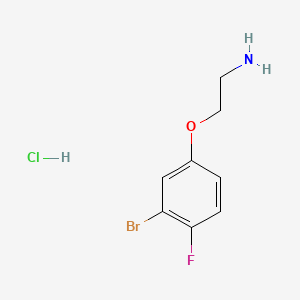

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
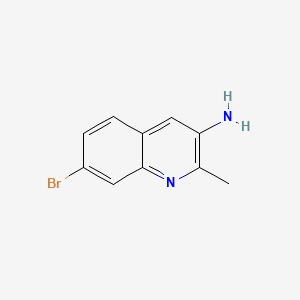
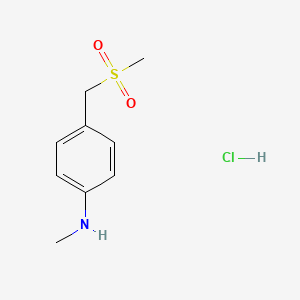

![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)

